molecular formula C6H14O6S2 B1668071 Busulfan CAS No. 55-98-1

Busulfan

Cat. No.: B1668071
CAS No.: 55-98-1
M. Wt: 246.3 g/mol
InChI Key: COVZYZSDYWQREU-UHFFFAOYSA-N
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Description

Busulfan, chemically known as 1,4-butanediol dimethanesulfonate, is a bifunctional alkylating agent. It has been used in chemotherapy since 1959, primarily for the treatment of chronic myelogenous leukemia. This compound is known for its ability to deplete hematopoietic stem cells, making it a valuable agent in bone marrow transplantation .

Mechanism of Action

Target of Action

Busulfan is an alkylating agent that primarily targets DNA within cells . It reacts with the N-7 position of guanine bases in DNA . This interaction is particularly impactful on myeloid cells and hematopoietic stem cells .

Mode of Action

This compound contains two labile methanesulfonate groups attached to opposite ends of a four-carbon alkyl chain . Once hydrolyzed, these groups are released, and carbonium ions are produced . These ions then interact with the DNA, causing alkylation . This alkylation interferes with DNA replication and transcription of RNA . The compound’s action results in the cross-linking of guanine bases in DNA double-helix strands, making the strands unable to uncoil and separate .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the metabolism of drugs and xenobiotics, glutathione metabolism, and bile secretion . The drug’s action is mediated mostly by cytochrome P450 enzymes (CYP450s), glutathione S-transferases (GSTs), and ABC transporters . The regulatory potential of the pregnane X receptor (PXR), a nuclear receptor, is also indicated .

Pharmacokinetics

This compound exhibits a narrow therapeutic window and significant pharmacokinetic variability . The median typical clearance (CL) of this compound is 0.22 L/h/kg, and the median typical volume of distribution is 0.69 L/kg . Factors such as patient weight, age, glutathione-S-transferase A1 (GSTA1) genotype, and this compound dosing day/time can influence these properties . Over the course of treatment, the clearance of this compound decreases .

Result of Action

The primary result of this compound’s action is severe and prolonged myelosuppression . This leads to altered blood cell counts and can cause serious damage to the male reproductive system . On a molecular level, this compound causes DNA alkylation and DNA breaks, inhibiting DNA replication and RNA transcription .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the widespread use of this compound has led to its accumulation in the environment, which can have ecotoxicology effects . Additionally, other drugs used in combination with this compound can affect its action. For example, drugs like voriconazole, fludarabine, itraconazole, cyclophosphamide, metronidazole, and melphalan can interact with this compound .

Biochemical Analysis

Biochemical Properties

Busulfan reacts with the N-7 position of guanosine and interferes with DNA replication and transcription of RNA . It contains 2 labile methanesulfonate groups attached to opposite ends of a 4-carbon alkyl chain .

Cellular Effects

This compound has a more marked effect on myeloid cells than on lymphoid cells and is also very toxic to hematopoietic stem cells . It exhibits little immunosuppressive activity .

Molecular Mechanism

Once this compound is hydrolyzed, the methanesulfonate groups are released and carbonium ions are produced . These ions are responsible for its alkylating properties, which interfere with DNA replication and RNA transcription .

Temporal Effects in Laboratory Settings

This compound’s bioavailability varies greatly between individuals due to factors such as age, underlying diseases, and drug-drug interactions . Analytical selectivity afforded by chromatography and highly selective mass detection has been used to research the pharmacokinetic and pharmacodynamic effects of this compound administration .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the search results, therapeutic drug monitoring is required for this compound to maintain its exposure within a narrow therapeutic range and, if necessary, to adjust the dose with as short a lead time as possible .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not mentioned in the search results. It is known that this compound is an alkylating agent, suggesting that it likely interacts with DNA and RNA during its metabolic processes .

Transport and Distribution

The specific transport and distribution mechanisms of this compound within cells and tissues are not mentioned in the search results. Given its biochemical properties, it is likely that it is transported to sites where it can interact with DNA and RNA .

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the search results. Given its biochemical properties, it is likely that it localizes to the nucleus of cells where it can interact with DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: Busulfan is synthesized by reacting 1,4-butanediol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:

HOCH2CH2CH2CH2OH+2CH3SO2ClCH3SO2OCH2CH2CH2CH2OSO2CH3+2HCl\text{HOCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} + 2 \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{CH}_3\text{SO}_2\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OSO}_2\text{CH}_3 + 2 \text{HCl} HOCH2​CH2​CH2​CH2​OH+2CH3​SO2​Cl→CH3​SO2​OCH2​CH2​CH2​CH2​OSO2​CH3​+2HCl

Industrial Production Methods: In industrial settings, this compound is often prepared by dissolving it in an organic solvent to obtain a solution with a concentration of 1-20 mg/mL. This solution is then mixed with an aqueous solution of SBE-β-cyclodextrin under nitrogen atmosphere, followed by filtration and freeze-drying .

Chemical Reactions Analysis

Types of Reactions: Busulfan undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Alkylation: Typically occurs under physiological conditions within the body.

    Hydrolysis: Occurs in aqueous environments, facilitated by the presence of water.

Major Products:

    Alkylation: Leads to DNA cross-links and subsequent cell death.

    Hydrolysis: Produces methanesulfonate ions and carbonium ions.

Scientific Research Applications

Busulfan has a wide range of applications in scientific research:

Comparison with Similar Compounds

Busulfan is unique among alkylating agents due to its ability to deplete noncycling primitive stem cells. Similar compounds include:

This compound’s specificity for hematopoietic stem cells and its role in bone marrow transplantation make it a valuable tool in both clinical and research settings.

Properties

IUPAC Name

4-methylsulfonyloxybutyl methanesulfonate
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InChI

InChI=1S/C6H14O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3
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InChI Key

COVZYZSDYWQREU-UHFFFAOYSA-N
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Canonical SMILES

CS(=O)(=O)OCCCCOS(=O)(=O)C
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Molecular Formula

C6H14O6S2
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DSSTOX Substance ID

DTXSID3020910
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Molecular Weight

246.3 g/mol
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Physical Description

Myleran appears as white crystals or powder. (NTP, 1992), Solid
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Solubility

Decomposes (NTP, 1992), Solubility in acetone at 25 °C: 2.4 g/100mL; in alcohol: 0.1g/100 mL. Practically insoluble in water but will dissolve slowly as hydrolysis takes place., 5.16e+00 g/L
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Mechanism of Action

Busulfan is an alkylating agent that contains 2 labile methanesulfonate groups attached to opposite ends of a 4-carbon alkyl chain. Once busulfan is hydrolyzed, the methanesulfonate groups are released and carbonium ions are produced. These carbonium ions alkylate DNA, which results in the interference of DNA replication and RNA transcription, ultimately leading to the disruption of nucleic acid function. Specifically, its mechanism of action through alkylation produces guanine-adenine intrastrand crosslinks. These crosslinks occur through a SN2 reaction guanine N7 nucleophilically attacks the carbon adjacent to the mesylate leaving group. This kind of damage cannot be repaired by cellular machinery and thus the cell undergoes apoptosis., The primary molecular action of busulfan is alkylation of intracellular nucleophiles. Both proteins and nucleic acids are affected. With regard to DNA, busulfan reacts with guanine residues to form a fourcarbon di-guanine DNA cross-linkage with release of methylsulfonate. The DNA cross-linkage causes misreading of the DNA code and single-strand breakage. The degree of DNA cross-linkage has been shown to be proportional to the dose and cytotoxicity of the compound. Busulfan-induced crosslinkages of DNA to nuclear proteins may also occur and is considered a cytotoxic mechanism. Busulfan has also been reported to esterify phosphate groups of chromosomal DNA, accounting for the fragmentation of chromosomes seen in various cell types after treatment. Chromosomal damage further contributes to the overall cytotoxic effect., Studies of cloned tumour and normal cells indicate that busulfan interrupts certain parts of the cell mitotic cycle. While busulfan can act on cells at any stage of mitosis, similar to other alkylating agents, in vitro studies with tumour cell lines indicate that replicating cells are most sensitive to busulfan in the late G1 phase and that progression through the cell cycle is blocked in the G2 phase. Cultured cells in the S-phase, which involves DNA synthesis, are not as affected because the DNA repair systems are active at this stage. Clinically, busulfan is cytotoxic to proliferating tissues, especially granulopoietic cells in the bone marrow.
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Color/Form

White needles, Crystals

CAS No.

55-98-1
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Melting Point

237 to 244 °F (NTP, 1992), 106-107, 114-118 °C, 287 °C
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Synthesis routes and methods

Procedure details

Into a four-necked flask, fitted with a mechanical stirrer, condenser, thermometer and a Nitrogen inlet was added 665.53 g (1.40 moles) of PPG-4-N-Methyl-N,N-Diethanolamine Adipate oligomer, from Example 2, and 240.43 g (2.67 moles) of 1,3-Butanediol. With the reaction mixture at 30-35° C., 131.89 g (1.37 moles) of Methanesulfonic Acid (MSA) was slowly added to neutralize the amine. The reaction was monitored by measuring the Acid Value and Base Value of the reaction mixture over time. When Methanesulfonic salt of PPG-4-N-Methyl-N,N-Diethanolamine Adipate oligomer was formed, 120.51 g (1.30 moles) of Epichlorohydrin was charged. The reaction temperature was increased to 85-90° C. and kept under Nitrogen blanket while it stirred for the next 6 hours. Reaction was monitored by the drop in Acid Value. When the acid value stabilized, 541.63 g (1.6105 moles) of Cinnamidopropyldimethylamine was charged (Cinnamidopropyldimethylamine was prepared as disclosed in example 1 in U.S. Pat. No. 5,633,403). The reaction mixture was stirred for 6 hours at 85-90° C. and was monitored by a drop in Base Value. When the base value drop stabilized, the product was diluted with water to 64-68% actives to improve fluidity. The resulting product, [Poly(N-Hydroxypolyoxypropylethyl) N-Adipyl-Poly-Oxypropyl)-N-Methyl-N-(2,Hydroxy-3-Cinnamidopropyl Dimethyl Ammonium Chloride) Methane Sulfonate] was obtained as a viscous yellow liquid.
[Compound]
Name
PPG-4-N-Methyl-N,N-Diethanolamine Adipate
Quantity
665.53 g
Type
reactant
Reaction Step One
Quantity
240.43 g
Type
reactant
Reaction Step Two
Quantity
131.89 g
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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